

Application Note: Recrystallization & Purification of 3-Bromo-5-nitroquinoline

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Compound of Interest

Compound Name: 3-Bromo-5-nitroquinoline

CAS No.: 116632-33-8

Cat. No.: B169932

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Introduction & Compound Profile

3-Bromo-5-nitroquinoline is a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. Its purification is often complicated by the presence of regioisomers (primarily 3-bromo-8-nitroquinoline) and unreacted starting materials (3-bromoquinoline).

The high melting point (203–205 °C) indicates a stable crystal lattice, necessitating a solvent system with a sufficiently high boiling point to ensure complete dissolution without requiring excessive volumes.

Physicochemical Data Table

Property	Value	Notes
CAS Number	116632-33-8	
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	
Molecular Weight	253.05 g/mol	
Melting Point	203–205 °C	High lattice energy requires thermal input for dissolution.
Solubility Profile	Low in water, cold alkanes.	Soluble in hot Toluene, DMF, hot Ethanol, Ethyl Acetate.
Key Impurities	3-Bromo-8-nitroquinoline	Regioisomer formed during nitration.
Key Impurities	3-Bromoquinoline	Unreacted starting material.

Strategic Solvent Selection

The purification strategy relies on the Differential Solubility Principle. The 5-nitro and 8-nitro isomers typically exhibit distinct solubility profiles in non-polar aromatic solvents (like toluene) versus polar protic solvents (like ethanol).

Recommended Solvent Systems

- Primary System (Toluene/Heptane):
 - Mechanism:[1][2] Toluene (BP 110.6 °C) effectively dissolves the nitroquinoline core at reflux. Heptane (anti-solvent) reduces the solubility of the product selectively upon cooling, often leaving the more soluble 8-nitro isomer or oily impurities in the mother liquor.
 - Application: Best for removing regioisomers and non-polar tars.
- Secondary System (Ethanol/Water):
 - Mechanism:[1][2] Hot ethanol dissolves the compound; water acts as a strong anti-solvent.

- Application: Best for removing inorganic salts (from nitration acids) and highly polar byproducts.

Detailed Experimental Protocol

Safety Warning: Nitro-aromatics can be explosive or toxic. Handle in a fume hood. Brominated compounds are potential alkylating agents.

Protocol A: Toluene/Heptane Recrystallization (High Purity)

This method is preferred for removing the 8-nitro isomer.

Step 1: Dissolution

- Place 10.0 g of crude **3-Bromo-5-nitroquinoline** in a 250 mL round-bottom flask (RBF).
- Add Toluene (approx. 8–10 mL per gram of solid).
- Heat the mixture to reflux (approx. 110 °C) with magnetic stirring.
- Observation: If the solid does not dissolve completely after 15 minutes of reflux, add more toluene in 5 mL increments. The solution should be clear and dark orange/brown.

Step 2: Hot Filtration (Critical)

- While maintaining reflux, check for insoluble black particles (charcoal/tars).
- If present, perform a hot filtration through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.
 - Tip: Pre-wet the filter with hot toluene to prevent premature crystallization clogging the pores.

Step 3: Crystallization

- Return the filtrate to a clean RBF and maintain a gentle boil.

- Slowly add Heptane dropwise through the top of the condenser until a faint, persistent cloudiness appears.
- Add just enough hot Toluene (1–2 mL) to clear the cloudiness.
- Remove the heat source. Wrap the flask in a towel or place it in a warm oil bath (heat off) to allow slow cooling to room temperature over 2–3 hours.
 - Why: Slow cooling promotes the growth of pure, dense crystals and excludes impurities from the lattice.

Step 4: Isolation

- Once at room temperature, cool the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.
- Filter the crystals using vacuum filtration (Buchner funnel).
- Wash the filter cake with cold Heptane (2 x 20 mL) to remove residual mother liquor containing the 8-nitro isomer.
- Dry the solid in a vacuum oven at 50 °C for 6 hours.

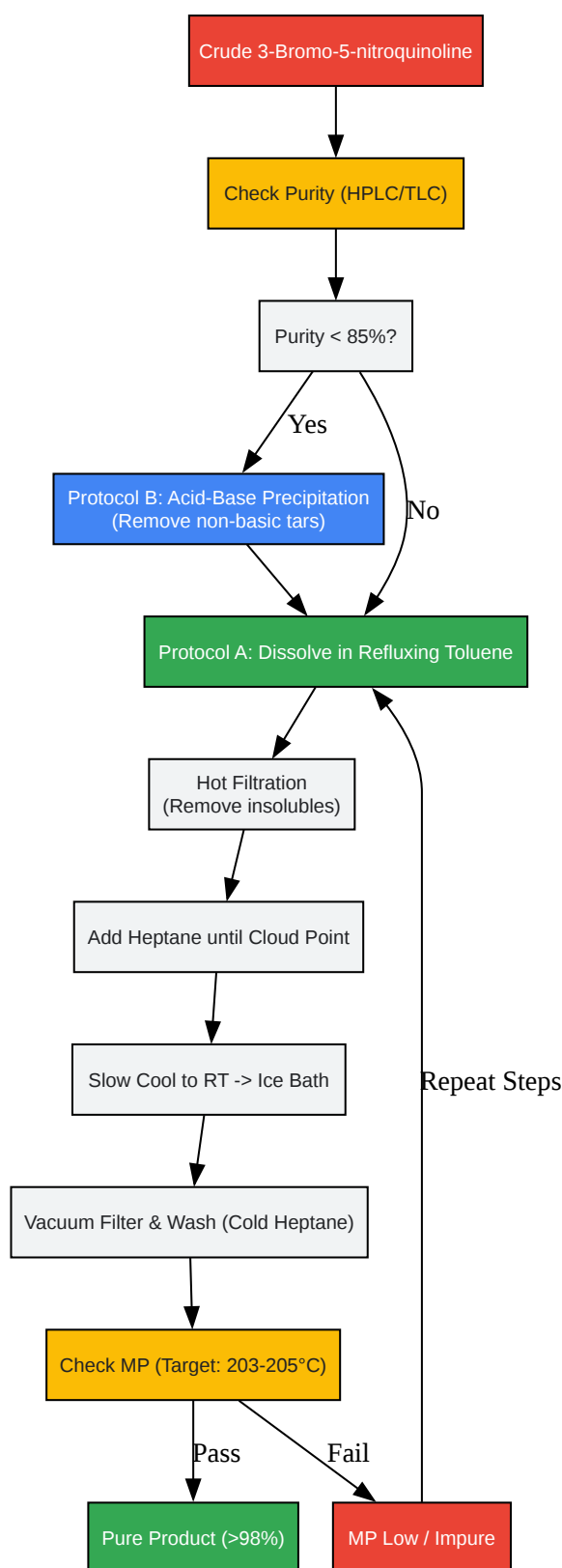
Protocol B: Acid-Base Precipitation (Alternative for Crude Cleanup)

If the starting material is very impure (>10% impurities), use this "Chemical Washing" before recrystallization.

- Dissolve crude solid in 10% HCl (aq). The quinoline nitrogen is basic and will form a water-soluble hydrochloride salt.
- Filter the aqueous solution to remove non-basic impurities (tars, non-nitrogenous byproducts).
- Slowly neutralize the filtrate with 10% NaOH or NH₄OH to pH 8–9.

- The **3-Bromo-5-nitroquinoline** will precipitate as a free base. Filter, dry, and proceed to Protocol A.

Process Logic & Troubleshooting Diagram



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Caption: Workflow for the purification of **3-Bromo-5-nitroquinoline**, integrating chemical washing and fractional recrystallization.

Characterization & Validation

Test	Acceptance Criteria	Purpose
Melting Point	203–205 °C	Sharp range indicates high purity. Broad range (<200 °C) implies isomer contamination.
HPLC Purity	> 98.0% Area	Quantifies residual 8-nitro isomer and starting material.
¹ H NMR	Distinctive shifts	Confirm regiochemistry (H-4 proton singlet typically shifts downfield due to nitro group).

Troubleshooting Guide

- **Oiling Out:** If the product forms an oil instead of crystals upon adding Heptane, you have added too much anti-solvent too quickly or the temperature dropped too fast. Remedy: Reheat to reflux until clear, add a small amount of Toluene, and cool much more slowly (insulate the flask).
- **Color Persistence:** If crystals are dark yellow/brown (pure compound should be pale yellow), redissolve in hot ethanol and treat with Activated Charcoal for 10 minutes, then hot filter.

References

- Organic Syntheses. (2005). Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Protocol). Organic Syntheses, Vol. 81, p. 98. Retrieved January 31, 2026, from [[Link](#)]
- European Patent Office. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).

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